2-(3-Chlorophenyl)azetidine
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Overview
Description
2-(3-Chlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a chlorine atom attached to the phenyl ring. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their stability and reactivity, which can be triggered under appropriate conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale cycloaddition reactions and ring-opening polymerizations. These methods are designed to produce azetidines with high yield and purity, suitable for various applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(3-Chlorophenyl)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s reactivity is driven by its ring strain, which allows it to participate in various chemical reactions. In medicinal chemistry, it can act as a scaffold for drug molecules, interacting with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Chlorophenyl)azetidine include other azetidines and aziridines. These compounds share the four-membered ring structure but differ in their substituents and reactivity .
Uniqueness
This compound is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
1270440-38-4 |
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Molecular Formula |
C9H10ClN |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
2-(3-chlorophenyl)azetidine |
InChI |
InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 |
InChI Key |
UZXPZLUVQZPMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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